molecular formula C18H16O2S B12896847 5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one CAS No. 76299-64-4

5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one

Cat. No.: B12896847
CAS No.: 76299-64-4
M. Wt: 296.4 g/mol
InChI Key: RNRALEBCTXCMSM-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound is notable for its unique structural features, which include a furan ring substituted with methyl, phenyl, and phenylthiomethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-phenyl-3-hexanone: Another furan derivative with similar structural features but different functional groups.

    2,5-Dimethylfuran: A simpler furan compound with two methyl groups.

    Phenylfuran: A furan ring substituted with a phenyl group.

Uniqueness

5-Methyl-5-phenyl-3-(phenylthiomethyl)furan-2-one is unique due to the presence of the phenylthiomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler furan derivatives in terms of reactivity and specificity.

Properties

76299-64-4

Molecular Formula

C18H16O2S

Molecular Weight

296.4 g/mol

IUPAC Name

5-methyl-5-phenyl-3-(phenylsulfanylmethyl)furan-2-one

InChI

InChI=1S/C18H16O2S/c1-18(15-8-4-2-5-9-15)12-14(17(19)20-18)13-21-16-10-6-3-7-11-16/h2-12H,13H2,1H3

InChI Key

RNRALEBCTXCMSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C(=O)O1)CSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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